(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene
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Overview
Description
(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[331]nona-2,6-diene is a bicyclic compound featuring a tolylsulfonyl group attached to a nitrogen atom within a nine-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene typically involves the reaction of a suitable bicyclic precursor with p-toluenesulfonyl chloride under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the sulfonamide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its bicyclic structure makes it a suitable candidate for investigating the conformational preferences of biologically active molecules.
Medicine
In medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a promising candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lead to the development of new polymers or advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The bicyclic structure allows for tight binding to receptor sites, enhancing its efficacy as a bioactive molecule.
Properties
IUPAC Name |
9-(4-methylphenyl)sulfonyl-9-azabicyclo[3.3.1]nona-2,6-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13-4-2-5-14(16)7-3-6-13/h2-4,7-11,13-14H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGDBZDLANAJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CC=CC2CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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